3-Butyl-1,2,4-cyclopentanetrione
CAS No.: 46005-09-8
Cat. No.: VC16056279
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46005-09-8 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 3-butylcyclopentane-1,2,4-trione |
| Standard InChI | InChI=1S/C9H12O3/c1-2-3-4-6-7(10)5-8(11)9(6)12/h6H,2-5H2,1H3 |
| Standard InChI Key | HMFXLRRRGHKBCH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1C(=O)CC(=O)C1=O |
Introduction
Identification and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.19 g/mol | |
| CAS Registry Number | 46005-09-08 | |
| SMILES | CCCCC1C(=O)CC(=O)C1=O | |
| InChIKey | HMFXLRRRGHKBCH-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-butyl-1,2,4-cyclopentanetrione typically proceeds via a nucleophilic substitution mechanism. Cyclopentanetrione reacts with butyl halides (e.g., 1-bromobutane) in the presence of a base such as sodium hydride () or potassium carbonate (). Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction by stabilizing ionic intermediates. For example:
Yields depend on reaction temperature and stoichiometry, with optimal conditions reported at 60–80°C for 12–24 hours. Purification via column chromatography or recrystallization from ethanol yields the final product with >90% purity.
Industrial Manufacturing
Molecular Structure and Reactivity
Electronic Configuration
The compound’s reactivity stems from its three electron-deficient carbonyl groups, which act as electrophilic centers. Density functional theory (DFT) calculations would predict partial positive charges on the carbonyl carbons (), making them susceptible to nucleophilic attack by amines, alcohols, or Grignard reagents. The butyl chain, a weak electron-donating group, slightly modulates this electrophilicity through inductive effects.
Mechanistic Insights
In biological systems, 3-butyl-1,2,4-cyclopentanetrione covalently modifies proteins via Michael addition or Schiff base formation. For instance, the carbonyl groups may react with cysteine thiols or lysine amines, disrupting enzyme active sites. This mechanism underpins its use in studying protein-ligand interactions and enzyme inhibition.
Chemical Reactions and Applications
Industrial and Research Applications
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